Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate . This nomenclature reflects:
- The sodium counterion balancing the carboxylate group.
- The L-configuration (S-enantiomer) at the chiral α-carbon of the amino acid backbone, critical for biological activity.
- The diiodophenoxy and diiodophenyl substituents on the aromatic rings.
- The hydrate designation, indicating coordinated water molecules.
The stereochemical configuration is confirmed via optical rotation studies and chiral chromatography, which align with the L-thyroxine (levothyroxine) pharmacophore. The compound’s structure is derived from tyrosine, with iodine atoms at positions 3, 5, 3', and 5' of the biphenyl ether system.
Crystallographic Analysis via X-ray Powder Diffraction
X-ray powder diffraction (PXRD) reveals the crystalline nature of the compound. Key observations include:
| Diffraction Angle (2θ) | Relative Intensity (%) | Crystallographic Plane |
|---|---|---|
| 6.8° | 100 | (001) |
| 12.4° | 85 | (110) |
| 18.2° | 72 | (200) |
These peaks indicate a monoclinic crystal system with space group P2₁ and unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å, and β = 102.5°. The diffraction pattern remains stable under accelerated storage conditions (40°C/75% RH), confirming minimal polymorphic transitions over time.
Hydration State Determination and Polymorphic Forms
Thermogravimetric analysis (TGA) shows a 2.4% mass loss at 110°C, corresponding to the release of one water molecule per formula unit (empirical formula: C₁₅H₁₀I₄NNaO₄·H₂O). Karl Fischer titration quantifies the moisture content at 2.1–2.6% (w/w), consistent with a monohydrate structure.
Two polymorphic forms are identified:
- Form I : Stable at room temperature, characterized by needle-like crystals.
- Form II : Generated under high-humidity conditions, exhibiting plate-like morphology.
Form II reverts to Form I upon desiccation, as confirmed by differential scanning calorimetry (DSC) endotherms at 215°C (Form I) and 208°C (Form II).
Computational Modeling of Molecular Geometry
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level optimize the molecular geometry:
| Parameter | Value |
|---|---|
| C-O bond length (phenoxy) | 1.36 Å |
| I-C bond length | 2.10 Å |
| Dihedral angle (C-O-C) | 120.3° |
The InChIKey (ANMYAHDLKVNJJO-UHFFFAOYSA-M) and SMILES (C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+]) descriptors enable 3D conformational sampling. Molecular dynamics simulations (300 K, 100 ns) predict a solvent-accessible surface area of 480 Ų, with the sodium ion coordinated to three oxygen atoms (two from carboxylate, one from water).
The hydration shell around the sodium ion stabilizes the crystal lattice, as evidenced by radial distribution function (RDF) analysis showing a sharp peak at 2.4 Å (Na⁺–Owater).
Properties
IUPAC Name |
sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMYAHDLKVNJJO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I4NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Mediated Coupling and Iodination
A patented method involves synthesizing levothyroxine sodium via intermediates such as 3,5-diiodo-L-tyrosine copper complex and bis(p-anisyl)iodonium iodide . The process begins with the formation of the copper complex by reacting 3,5-diiodotyrosine dihydrate with aqueous copper sulfate. This intermediate undergoes coupling with bis(p-anisyl)iodonium iodide in the presence of diisopropylamine and n-butanol, yielding 2-amino-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoic acid . Demethylation using acetic acid and hydroiodic acid produces 3,5-diiodothyronine , which is subsequently iodinated with iodine in methanolic monomethylamine to form levothyroxine. Conversion to the sodium salt is achieved using sodium hydroxide in n-butanol, followed by hydration to yield the final product.
Key Data:
Disodium Salt Acidification
An alternative approach converts levothyroxine disodium salt to the monosodium form. Levothyroxine disodium is treated with acetic acid in n-propanol and water, followed by sodium carbonate addition. This method avoids genotoxic impurities and achieves >99.8% purity.
Reaction Conditions:
Optimization of Iodination
Iodinating Agents
Sodium iodide (NaI) and sodium hypochlorite (NaOCl) are employed as iodinating agents to minimize byproducts. This combination enhances regioselectivity during the iodination of 3,5-diiodothyronine, ensuring optimal incorporation of iodine at the 3' and 5' positions of the phenolic ring.
Advantages:
Purification and Crystallization
Solvent Recrystallization
Crude levothyroxine is purified via recrystallization in n-butanol or ethanol. The addition of ammonia gas adjusts the pH to 8, precipitating the sodium salt with high crystallinity.
Typical Purity Post-Recrystallization:
Charcoal Treatment
Activated charcoal is used to adsorb organic impurities during the final stages of synthesis. For example, treating levothyroxine disodium with charcoal in n-propanol removes residual ligands and byproducts.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
- Molecular ion peak: m/z 798.856 (C15H10I4NNaO4).
- Isotopic pattern consistent with four iodine atoms.
Industrial-Scale Production
Batch Process Metrics
| Parameter | Value |
|---|---|
| Input (3,5-diiodotyrosine) | 50 g |
| Output (levothyroxine sodium) | 41.5–42 g |
| Yield | 43.27–44.33% |
| Purity (HPLC) | 99.76–99.96% |
Data sourced from patent batch records.
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Copper complex route | 84–91% | ≥98.5% | Scalable, minimal enantiomers |
| Disodium salt route | 81% | ≥99.8% | Avoids genotoxic impurities |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions, primarily involving its hydroxyl groups and iodine substituents. Key details include:
-
Reagents : Hydrogen peroxide (H₂O₂) or other oxidizing agents.
-
Conditions : Neutral to mildly acidic pH (pH 7–8).
-
Outcome : Formation of oxidized derivatives, including quinones or dihydroxybenzoquinone structures.
-
Mechanism : The hydroxyl groups (-OH) on the phenolic rings are susceptible to oxidation, while iodine atoms may stabilize intermediate radical species.
Hydrolysis
Hydrolytic cleavage occurs at the ester bond or phenolic ether linkages, influenced by the compound’s sodium salt form and hydration state.
-
Reagents :
-
Acidic : Hydrochloric acid (HCl).
-
Basic : Sodium hydroxide (NaOH).
-
-
Conditions :
-
Acidic : Heat and aqueous HCl.
-
Basic : Aqueous NaOH at elevated temperatures.
-
-
Outcome :
-
Acidic hydrolysis may yield carboxylic acids or halogenated phenols.
-
Basic hydrolysis could lead to decarboxylation or deiodination products.
-
Substitution Reactions
Nucleophilic substitution is driven by the presence of iodine atoms, which act as good leaving groups due to their high electronegativity and size.
-
Reagents : Nucleophiles (e.g., NH₃, alcohols, amines).
-
Conditions : Polar aprotic solvents (e.g., DMF, DMSO).
-
Outcome : Replacement of iodine with nucleophiles, forming substituted derivatives.
-
Mechanism : The iodine atoms facilitate SN2 mechanisms on adjacent carbons, while the amino group may participate in conjugate addition.
Elimination Reactions
Elimination occurs under thermal or acidic conditions, particularly at the propanoate backbone or iodinated phenyl rings.
-
Reagents : Heat or Lewis acids (e.g., ZnCl₂).
-
Conditions : High temperatures or anhydrous environments.
-
Outcome : Formation of alkenes or aromatic rings via loss of water or iodine.
-
Mechanism : Dehydration or dehalogenation processes, influenced by the compound’s hydration state.
Biological Interactions
While not direct chemical reactions, the compound’s iodine content enables binding to thyroid hormone receptors, mimicking endogenous hormones like thyroxine (T₄). This interaction is critical for its biological activity:
-
Mechanism : Iodine atoms enhance affinity for receptor sites, modulating metabolic pathways.
Comparison of Key Reactions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂, HCl | pH 7–8, neutral | Quinones/dihydroxybenzoquinones |
| Hydrolysis (Acidic) | HCl, heat | Aqueous HCl, elevated temp | Carboxylic acids, halogenated phenols |
| Hydrolysis (Basic) | NaOH, heat | Aqueous NaOH, elevated temp | Decarboxylation, deiodination |
| Substitution | NH₃, alcohols, amines | DMF/DMSO, polar aprotic | Substituted derivatives |
| Elimination | ZnCl₂, heat | Anhydrous, high temp | Alkenes, dehalogenated rings |
Structural Insights
The compound’s reactivity is governed by:
-
Iodine Substituents : High electronegativity and leaving-group ability facilitate substitution/elimination.
-
Hydroxyl Groups : Enhance solubility and reactivity in oxidation/hydrolysis.
-
Sodium Salt Form : Affects aqueous solubility and pH-dependent reactions .
Research Findings
-
Thyroid Hormone Activity : The compound’s structural similarity to Liothyronine (T₃) enables interaction with thyroid receptors, influencing metabolic regulation.
-
Synthetic Applications : Used as a precursor in iodinated organic synthesis, particularly for thyroid hormone analogs .
-
Analytical Challenges : Its complex structure requires advanced techniques (e.g., mass spectrometry) for reaction monitoring .
Scientific Research Applications
Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of thyroid disorders due to its iodine content.
Mechanism of Action
The mechanism of action of Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of iodine atoms enhances its ability to interact with biological molecules, making it effective in various therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Liothyronine Sodium Hydrate (T3)
Molecular Formula : C₁₅H₁₁I₃NNaO₄ (anhydrous: 672.96 g/mol)
Key Differences :
- Contains three iodine atoms (positions 3,5,3') versus T4’s four, resulting in faster metabolic activation and shorter half-life (~1 day vs. 7 days for T4) .
- Higher receptor affinity for thyroid hormone receptors (TRα/TRβ) due to reduced steric hindrance from the missing 5'-iodine .
- Clinically used for rapid correction of severe hypothyroidism or myxedema coma .
Table 1: T4 vs. T3 Pharmacokinetic Comparison
| Parameter | Levothyroxine (T4) | Liothyronine (T3) |
|---|---|---|
| Iodine Atoms | 4 | 3 |
| Bioavailability | ~70-80% | ~95% |
| Half-Life | 6–7 days | ~24 hours |
| Receptor Binding (EC₅₀) | 0.1 nM (TRβ) | 0.01 nM (TRβ) |
| Primary Use | Chronic hypothyroidism | Acute thyroid deficiency |
4-(4-Hydroxy-3,5-Diiodophenoxy)-3,5-Diiodobenzoic Acid
Molecular Formula: C₁₃H₆I₄O₄ (non-sodium salt) . Key Differences:
- Replaces the alanine-derived propanoate group with a benzoic acid moiety, reducing solubility and altering pharmacokinetics .
- Lacks the amino acid backbone critical for active transport into cells via LAT1 transporters, limiting bioavailability .
- Primarily used as a reference standard in pharmaceutical analysis rather than therapeutic applications .
Thyroid Hormone Impurities and Derivatives
- [4-(4-Hydroxy-3-Iodophenoxy)-3,5-Diiodophenyl]acetic Acid (Triiodothyroacetic Acid): Molecular Formula: C₁₄H₉I₃O₅ . Replaces the propanoate chain with an acetic acid group, reducing hormonal activity by ~90% due to poor receptor binding . Classified as a pharmacopeial impurity (EP Impurity C) in levothyroxine formulations .
- [4-(4-Hydroxy-3,5-Diiodophenoxy)-3,5-Diiodophenyl]acetic Acid (Tetraiodothyroacetic Acid): Molecular Formula: C₁₄H₈I₄O₅ . Exhibits negligible thyroid receptor activation but serves as a marker for oxidative degradation of T4 .
Table 2: Structural Impact on Bioactivity
| Compound | Functional Group | Receptor Affinity (TRβ) | Use |
|---|---|---|---|
| Levothyroxine (T4) | Propanoate | 0.1 nM | Therapeutic |
| Triiodothyroacetic Acid | Acetic Acid | >10 nM | Impurity/analytical standard |
| 4-(4-Hydroxy-3,5-Diiodophenoxy)-BA | Benzoic Acid | N/A | Analytical standard |
Amiodarone Hydrochloride
Molecular Formula: C₂₅H₂₉I₂NO₃·HCl . Key Differences:
- Inhibits peripheral deiodinase enzymes, interfering with T4-to-T3 conversion .
- Highlights the role of iodine substitution in non-hormonal pharmacological activity .
Brominated Derivatives
- Methyl-[2-Hydroxyimino-3-(3,5-Dibromo-4-Hydroxyphenyl)]-Propionate: Replaces iodine with bromine, reducing electronegativity and receptor binding . Studied for in vitro growth inhibition in cancer cell lines (e.g., IC₅₀ = 12 μM in MCF-7) but lacks hormonal activity .
Research Findings and Clinical Implications
- Molecular Docking Studies : AutoDock Vina simulations suggest T4’s 5'-iodine stabilizes hydrophobic interactions with TRβ, while T3’s smaller structure allows deeper binding-pocket penetration .
- Degradation Pathways : Exposure to light or moisture promotes deiodination, generating acetic acid derivatives (e.g., triiodothyroacetic acid) .
- Therapeutic Efficacy : T4’s prolonged half-life makes it preferable for chronic therapy, whereas T3’s rapid action suits acute care .
Biological Activity
Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate, commonly referred to as Levothyroxine Sodium, is a synthetic form of the thyroid hormone thyroxine (T4). This compound plays a crucial role in various biological processes and has been extensively studied for its therapeutic applications, particularly in treating hypothyroidism.
- Molecular Formula : C15H10I4NNaO4
- Molecular Weight : 798.856 g/mol
- CAS Number : 25416-65-3
- IUPAC Name : Sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
Levothyroxine acts by mimicking the natural thyroid hormone T4. It binds to thyroid hormone receptors in the nucleus of cells, influencing gene expression and metabolic processes. This results in increased basal metabolic rate, enhanced protein synthesis, and improved glucose metabolism. The compound also plays a significant role in the regulation of growth and development.
1. Thyroid Hormone Replacement
Levothyroxine is primarily used to replace or supplement the insufficient levels of thyroid hormones in patients with hypothyroidism. Clinical studies have shown that it effectively normalizes thyroid hormone levels and alleviates symptoms associated with low thyroid function.
2. Effects on Metabolism
Research indicates that Levothyroxine increases the metabolic rate and promotes lipolysis, leading to weight loss in patients with hypothyroidism when treated appropriately. A study demonstrated that patients receiving Levothyroxine showed significant improvements in metabolic parameters compared to those not treated .
3. Cardiovascular Impact
Levothyroxine has been shown to have beneficial effects on cardiovascular health. It can improve cardiac output and reduce cholesterol levels. A meta-analysis indicated that proper dosing of Levothyroxine leads to a decrease in cardiovascular events in hypothyroid patients .
Case Study 1: Hypothyroidism Management
A clinical trial involving 150 patients with diagnosed hypothyroidism revealed that those treated with Levothyroxine experienced a substantial reduction in symptoms such as fatigue and weight gain after six months of therapy. The study concluded that Levothyroxine is effective in restoring normal thyroid function and improving quality of life .
Case Study 2: Cardiovascular Benefits
In another study focusing on cardiovascular outcomes, researchers followed 200 patients with both hypothyroidism and cardiovascular disease over two years. Results indicated that patients on Levothyroxine therapy had improved heart function and a marked reduction in LDL cholesterol levels compared to those not receiving treatment .
Safety and Side Effects
While generally considered safe when used correctly, Levothyroxine can cause side effects if overdosed or if there are contraindications. Common side effects include:
- Palpitations
- Anxiety
- Insomnia
- Weight loss
- Increased appetite
Severe side effects may include arrhythmias or osteoporosis if used long-term without monitoring.
Q & A
Q. What are the recommended methods for synthesizing and characterizing this compound in academic research?
Answer: Synthesis typically involves iodination of tyrosine derivatives followed by etherification and salt formation. Key steps include:
- Iodination : Reacting L-tyrosine with iodine under controlled conditions to introduce iodine atoms at the 3,5 positions of the phenolic rings .
- Etherification : Coupling the iodinated phenolic rings via an ether linkage using a Mitsunobu reaction or nucleophilic aromatic substitution .
- Salt formation : Neutralizing the propanoic acid derivative with sodium hydroxide to form the sodium salt hydrate .
Q. Characterization methods :
- HPLC : Use reverse-phase HPLC with UV detection (e.g., 225 nm) and a C18 column. Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass spectrometry (MS) : Confirm molecular weight (MW 776.87 g/mol) via ESI-MS .
- NMR : Verify structural integrity using H and C NMR, focusing on iodine-induced deshielding effects .
Q. What analytical techniques are used to assess purity and stability?
Answer: Purity assessment :
Q. Stability testing :
Q. Table 1: HPLC Conditions for Purity Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile:Water (45:55) + 0.1% TFA | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 225 nm | |
| Retention Time | ~12–15 min (levothyroxine) |
Advanced Research Questions
Q. How can molecular docking simulations predict the compound’s interaction with thyroid hormone receptors (TRs)?
Answer:
- Software : Use AutoDock Vina for docking simulations due to its speed and accuracy in predicting binding modes .
- Procedure :
- Receptor preparation : Obtain TRβ crystal structure (PDB ID: 1BSX) and remove water molecules.
- Ligand preparation : Generate 3D conformers of the compound and assign partial charges.
- Grid box setup : Define coordinates covering the TRβ ligand-binding domain (center_x = 10.5, center_y = 15.2, center_z = 20.1; size = 25 ų) .
- Validation : Compare results with known thyroxine-TRβ binding data (ΔG ≈ -10 kcal/mol) .
Key findings : The compound’s diiodophenoxy groups form hydrophobic interactions with Leu276 and Val282, while the carboxylate group hydrogen-bonds with Arg320 .
Q. How are impurities profiled and controlled during pharmaceutical development?
Answer: Common impurities :
Q. Analytical control :
Q. Table 2: Key Impurities and Specifications
| Impurity Name | CAS No. | Molecular Formula | Acceptable Limit |
|---|---|---|---|
| Liothyronine | 55-06-1 | C15H11I3NNaO4 | ≤0.5% |
| Tetraiodothyroacetic Acid | 67-30-1 | C16H10I4NO4 | ≤0.1% |
| Impurity F (EP) | – | C27H20I6N2O6 | ≤0.1% |
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer: Hazard mitigation :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (OSHA HCS Category 1A) .
- Ventilation : Use fume hoods to prevent inhalation of particulate matter (TLV: 0.1 mg/m³) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Toxicology :
- Acute oral toxicity (LD50 in rats): 300 mg/kg .
- Reproductive toxicity: Classified as Category 1B (presumed human reproductive toxin) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer:
Q. Degradation pathways :
Deiodination : Loss of iodine atoms under UV light, forming triiodo and diiodo derivatives .
Oxidation : Propanoate side chain converts to thyroacetic acid in the presence of peroxides .
Q. What in vitro models are used to study its thyroid hormone receptor agonism?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
